JHU37160

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

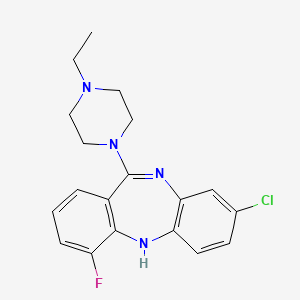

3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSCWOSASZXIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The DREADD Agonist JHU37160: A Comprehensive Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Developed for researchers, scientists, and drug development professionals, this document details the compound's binding affinity, functional potency, and in vivo effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound is a second-generation DREADD agonist designed for high potency and brain penetrance.[1][2] It selectively activates engineered G protein-coupled receptors (GPCRs), specifically the human M3 muscarinic receptor (hM3Dq) and the human M4 muscarinic receptor (hM4Di), which are respectively coupled to Gq and Gi signaling pathways.[3][4] Unlike the first-generation agonist clozapine-N-oxide (CNO), this compound exhibits improved brain penetrance and a more favorable pharmacokinetic profile, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[2]

Activation of hM3Dq by this compound initiates the Gq signaling cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and subsequent neuronal depolarization and activation.[5][6]

Conversely, when this compound binds to hM4Di, it triggers the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and inhibition of neuronal activity.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target DREADDs.

| Parameter | hM3Dq | hM4Di | Reference |

| Binding Affinity (Ki) | 1.9 nM | 3.6 nM | [1][4] |

| Functional Potency (EC50) | 18.5 nM | 0.2 nM | [1][4] |

| Table 1: In Vitro Binding Affinity and Functional Potency of this compound |

| Animal Model | DREADD Target | Dose (mg/kg, i.p.) | Effect | Reference |

| D1-DREADD Mice | hM3Dq | 0.01 - 1 | Inhibition of locomotor activity | [1][2] |

| D1-DREADD Mice | hM4Di | 0.01 - 1 | Inhibition of locomotor activity | [1][2] |

| TH-hM3Dq Rats | hM3Dq | 0.01 - 0.3 | Increased locomotor activity | [2] |

| Wild-type Mice | N/A | up to 1 | No significant effect on locomotor activity | [1] |

| Male Rats | N/A | 1 | Anxiogenic-like effects | [1] |

| Table 2: In Vivo Effects of this compound on Locomotor Activity |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: hM3Dq (Gq) Signaling Pathway Activated by this compound.

References

- 1. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 4. Clozapine N-oxide, compound 21, and this compound do not influence effortful reward-seeking behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 8. researchgate.net [researchgate.net]

JHU37160: An In-depth Technical Guide for a High-Potency DREADD Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a novel and potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][2][3][4] This compound exhibits high brain penetrance and demonstrates significant potency and efficacy in both in vitro and in vivo models, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[1][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.

| Receptor | Parameter | Value (nM) | Cell Line/System | Reference |

| hM3Dq | Ki | 1.9 | Mouse brain sections | [4] |

| hM4Di | Ki | 3.6 | Mouse brain sections | [4] |

Table 1: In Vitro Binding Affinity of this compound. This table displays the equilibrium dissociation constant (Ki) of this compound for hM3Dq and hM4Di DREADDs.

| Receptor | Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| hM3Dq | EC50 | 18.5 | Fluorescent and BRET-based assays | HEK-293 | [1][3] |

| hM4Di | EC50 | 0.2 | Fluorescent and BRET-based assays | HEK-293 | [1][3] |

Table 2: In Vitro Potency of this compound. This table presents the half-maximal effective concentration (EC50) of this compound for activating hM3Dq and hM4Di DREADDs.

| Animal Model | DREADD Receptor | Dose Range (mg/kg, i.p.) | Effect | Reference |

| D1-hM3Dq Mice | hM3Dq | 0.01 - 1 | Selective inhibition of locomotor activity | [1][4] |

| D1-hM4Di Mice | hM4Di | 0.01 - 1 | Selective inhibition of locomotor activity | [1][4] |

| TH-hM3Dq Rats | hM3Dq | 0.01 - 0.3 | Robust and selective increases in locomotion | [2] |

| Mice | hM4Di | 0.1 | Rapid and potent inhibition of light-evoked neuronal activation | [6] |

Table 3: In Vivo Efficacy of this compound. This table summarizes the observed in vivo effects of this compound in various rodent models expressing DREADDs. It is important to note that high doses (e.g., 1 mg/kg) of this compound have been reported to produce anxiogenic-like effects in rats, independent of DREADD expression, and very high doses (10 mg/kg) can be sedative in mice.[5][7][8]

Signaling Pathways

This compound activates distinct downstream signaling cascades depending on the DREADD receptor it binds to.

Caption: hM3Dq Signaling Pathway.

Caption: hM4Di Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Potency Assessment: BRET-based G-protein Activation Assay

This protocol describes the use of a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the potency of this compound in activating G-protein signaling downstream of hM3Dq and hM4Di DREADDs.

References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clozapine N-oxide, compound 21, and this compound do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

JHU37160: A Technical Guide to its Chemical Structure, Physical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3][4][5][6][7] Its development has provided researchers with a powerful tool for the remote manipulation of neuronal activity in vivo, offering high potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and biological activity of this compound, including detailed experimental protocols for its use.

Chemical Structure and Identifiers

This compound is a dibenzo[b,e][8][9]diazepine derivative with the following systematic IUPAC name: 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine.[5]

| Identifier | Value |

| IUPAC Name | 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][8][9]diazepine |

| SMILES | CCN1CCN(CC1)C2=NC3=C(C=C(F)C=C3)NC4=CC=C(Cl)C=C4N=2 |

| InChI Key | SWSCWOSASZXIRK-UHFFFAOYSA-N |

| Molecular Formula | C19H20ClFN4 |

| Molecular Weight | 358.84 g/mol |

| CAS Number | 2369979-68-8 |

Physical Properties

| Property | Value | Source |

| Appearance | Solid, white to yellow powder | [10] |

| Solubility in DMSO | 50 mM | [9] |

| 72 mg/mL | [11] | |

| Solubility of Dihydrochloride Salt in Water | 100 mM | [2] |

Biological Activity

This compound is a high-affinity agonist for the engineered G-protein coupled receptors (GPCRs) hM3Dq and hM4Di, which are used in chemogenetic technologies to control neuronal activity. It exhibits high potency in both in vitro and in vivo settings.

In Vitro Activity

This compound demonstrates low nanomolar affinity and potency at both hM3Dq and hM4Di receptors.

| Receptor | Kᵢ (nM) | EC₅₀ (nM) |

| hM3Dq | 1.9 | 18.5 |

| hM4Di | 3.6 | 0.2 |

Source:[4]

In Vivo Activity

This compound is brain-penetrant and has been shown to modulate locomotor activity in rodents expressing DREADDs in specific neuronal populations.[4][5] Administration of this compound can selectively inhibit or stimulate neuronal activity depending on the DREADD receptor expressed.[4] For instance, in vivo electrophysiology experiments in mice have demonstrated that this compound produces rapid and potent hM4Di-driven inhibition of light-evoked neuronal activation at a dose of 0.1 mg/kg.[2]

Signaling Pathways

This compound activates DREADD receptors, which then couple to specific intracellular signaling pathways to modulate neuronal function.

-

hM3Dq Activation: The hM3Dq receptor is a Gq-coupled DREADD. Upon activation by this compound, it engages the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased neuronal firing.

-

hM4Di Activation: The hM4Di receptor is a Gi-coupled DREADD. When activated by this compound, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the closing of cyclic nucleotide-gated ion channels and hyperpolarization of the neuron, leading to neuronal silencing.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of similar 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][8][9]diazepine derivatives involves a multi-step process. A common route starts from 2-amino-5-chlorobenzophenone, which is first reacted with chloroacetyl chloride.[11] The resulting intermediate undergoes cyclization to form the dibenzodiazepinone core.[11] This core is then chlorinated, and subsequent reaction with N-ethylpiperazine yields the final product. The synthesis of related compounds often involves a titanium tetrakisamine complex formed from piperazine and titanium tetrachloride, which then reacts with a tricyclic lactam.[8]

In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is a general guideline for assessing the activation of DREADD receptors by this compound using a BRET assay.

Materials:

-

HEK293 cells

-

Plasmids encoding DREADD receptor fused to a Renilla luciferase (RLuc) donor and a G-protein subunit fused to a yellow fluorescent protein (YFP) acceptor

-

Cell culture medium (e.g., DMEM)

-

Transfection reagent (e.g., FuGENE 6)

-

Coelenterazine h (BRET substrate)

-

96-well white opaque microplates

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium.

-

Co-transfect cells with the RLuc-DREADD and YFP-G-protein plasmids using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Cell Preparation:

-

Harvest the transfected cells and resuspend in a suitable assay buffer.

-

Determine cell density and adjust to the desired concentration.

-

-

BRET Assay:

-

Dispense the cell suspension into the wells of a 96-well plate.

-

Add this compound at various concentrations to the wells.

-

Add the BRET substrate, coelenterazine h, to each well.

-

Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio as a function of the this compound concentration to determine the EC₅₀ value.

-

In Vivo Electrophysiology in Mice

This protocol provides a general framework for performing in vivo electrophysiology to study the effects of this compound on neuronal activity in mice expressing DREADDs.

Materials:

-

Mouse expressing the desired DREADD receptor in the target brain region

-

This compound solution (e.g., dissolved in saline)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Recording electrodes

-

Electrophysiology recording system (amplifier, data acquisition system)

-

Surgical tools

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Slowly lower the recording electrode to the desired depth.

-

-

Baseline Recording:

-

Allow the electrode to stabilize and record baseline neuronal activity (e.g., spike firing rate) for a sufficient period (e.g., 15-30 minutes).

-

-

This compound Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection). Doses typically range from 0.01 to 1 mg/kg.[2]

-

-

Post-Administration Recording:

-

Continue to record neuronal activity for an extended period (e.g., 60-90 minutes) to observe the effects of this compound on neuronal firing.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to quantify changes in neuronal activity (e.g., firing rate, spike patterns) before and after this compound administration.

-

Conclusion

This compound is a valuable tool for researchers in neuroscience and drug development. Its high potency, selectivity, and brain penetrance make it an excellent choice for in vivo chemogenetic studies. This guide provides a comprehensive overview of its chemical and physical properties, as well as its biological activity and associated signaling pathways. The detailed experimental protocols offer a starting point for researchers looking to incorporate this compound into their studies. As with any potent bioactive compound, appropriate dose-response experiments and control studies are essential for robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]

- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]

- 5. In vivo Electrophysiology Protocol [protocols.io]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Bioluminescence Resonance Energy Transfer Assays Reveal Ligand-specific Conformational Changes within Preformed Signaling Complexes Containing δ-Opioid Receptors and Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]

JHU37160: A Technical Guide to Pharmacokinetics and In Vivo Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and in vivo stability of JHU37160, a high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The information herein is intended to support preclinical research and drug development efforts by providing essential data on the behavior of this compound in biological systems.

Core Pharmacokinetic and In Vitro Potency Data

The following tables summarize the key quantitative data for this compound, including its in vitro binding affinity and potency at inhibitory (hM4Di) and excitatory (hM3Dq) DREADDs, as well as its pharmacokinetic profile in mice following intraperitoneal administration.

Table 1: In Vitro Receptor Affinity and Potency of this compound

| Parameter | hM3Dq DREADD | hM4Di DREADD |

| Ki (nM) | 1.9 | 3.6 |

| EC50 (nM) | 18.5 | 0.2 |

Ki represents the binding affinity, with lower values indicating stronger binding. EC50 is the concentration of the compound that produces 50% of the maximal response, with lower values indicating higher potency.

Table 2: Pharmacokinetic Parameters of this compound in Mice (0.1 mg/kg, Intraperitoneal)

| Parameter | Brain | Serum |

| Cmax (ng/mL) | ~40 | ~5 |

| Tmax (min) | 30 | 30 |

| Brain/Serum Ratio at Tmax | ~8 | - |

Cmax: Maximum observed concentration. Tmax: Time to reach maximum concentration. The brain/serum ratio highlights the compound's ability to penetrate the blood-brain barrier.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments related to the pharmacokinetics and in vivo analysis of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the procedures for assessing the pharmacokinetic profile of this compound in a murine model.

Animals: Male C57BL/6J mice (6-8 weeks old) are used for these studies. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Drug Formulation and Administration: this compound dihydrochloride is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration for a dose of 0.1 mg/kg. The solution is administered via intraperitoneal (IP) injection.

Sample Collection: At designated time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes), cohorts of mice (n=4 per time point) are euthanized. Blood is collected via cardiac puncture and processed to obtain serum. The brain is rapidly excised, rinsed with cold saline, and snap-frozen.

Sample Processing:

-

Serum: Blood samples are allowed to clot at room temperature and then centrifuged to separate the serum.

-

Brain Tissue: Brain tissue is homogenized in a suitable buffer to create a uniform suspension for analysis.

Bioanalytical Method: The concentrations of this compound in serum and brain homogenates are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Quantification of this compound by LC-MS/MS

This section provides a representative protocol for the quantitative analysis of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored for quantification.

Sample Preparation: Protein precipitation is a common method for extracting small molecules like this compound from serum and brain homogenates. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Visualizations: Signaling Pathways and Experimental Workflow

Visual diagrams are provided to clarify the biological context and experimental procedures related to this compound.

Caption: Signaling pathways of this compound via Gq and Gi-coupled DREADDs.

Caption: Experimental workflow for a pharmacokinetic study of this compound.

References

A Deep Dive into Chemogenetics and the Next-Generation Actuator JHU37160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chemogenetics: Precision Control of Neural Circuits

Chemogenetics is a powerful neuromodulatory technique that provides precise spatial and temporal control over the activity of specific cell populations, most notably neurons.[1][2] This technology relies on the introduction of genetically engineered receptors into target cells. These receptors are designed to be exclusively activated by specific, otherwise biologically inert, small molecules.[3][4] This approach allows for the non-invasive manipulation of cellular signaling cascades, offering a significant advantage for in vivo studies in freely moving subjects.[1][2]

The most widely used chemogenetic tools are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[3][5] These are modified G protein-coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be potently activated by synthetic actuators.[3][4] The two most common DREADDs are hM3Dq, a Gq-coupled receptor that leads to neuronal activation, and hM4Di, a Gi-coupled receptor that results in neuronal inhibition.[3][5] Upon administration of a designer drug, these receptors trigger their respective intracellular signaling pathways, leading to either the excitation or silencing of the neurons in which they are expressed.[6][7]

Initially, Clozapine-N-Oxide (CNO) was the most common actuator for DREADDs.[8] However, concerns about its potential for reverse metabolism to clozapine, which has its own psychoactive effects, and its poor blood-brain barrier penetrance led to the development of a new generation of DREADD agonists.[9][10] One of the most promising of these new actuators is JHU37160.[9][10]

This compound: A Potent and Selective DREADD Agonist

This compound is a novel, high-affinity, and highly potent DREADD agonist that has demonstrated significant advantages over previous compounds.[11][12][13] It is a potent activator of both hM3Dq and hM4Di DREADDs and exhibits excellent brain penetrance in various animal models, including rodents and non-human primates.[11][14][15] A key feature of this compound is its high in vivo potency, allowing for the use of low doses which minimizes the risk of off-target effects.[12][14]

Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its affinity and potency for the most common DREADD receptors.

| Parameter | hM3Dq | hM4Di | Reference(s) |

| Ki (nM) | 1.9 | 3.6 | [11][12][16] |

| EC50 (nM) | 18.5 | 0.2 | [11][12][13][16] |

| Caption: In vitro binding affinity (Ki) and potency (EC50) of this compound for hM3Dq and hM4Di DREADDs. |

| Animal Model | Dose Range (mg/kg) | Effect | Reference(s) |

| Mice (D1-hM3Dq and D1-hM4Di) | 0.01 - 1 | Selective inhibition of locomotor activity | [12][13] |

| Rats (TH-hM3Dq) | 0.01 - 0.3 | Robust and selective increases in locomotion | [12] |

| Mice (in vivo electrophysiology) | 0.1 | Rapid and potent hM4Di-driven inhibition of neuronal activation | [12][17] |

| Rats (anxiety-like behavior) | 1 | Dose-dependent anxiogenic effect | [9][12] |

| Caption: In vivo efficacy of this compound in various rodent models and behavioral paradigms. |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in a typical chemogenetics experiment using this compound, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway for the excitatory hM3Dq DREADD activated by this compound.

Caption: Signaling pathway for the inhibitory hM4Di DREADD activated by this compound.

Caption: A typical experimental workflow for a chemogenetics study using this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in chemogenetic studies utilizing this compound. These protocols are intended as a guide and may require optimization based on specific experimental needs and animal models.

AAV-DREADD Vector Production

High-titer and high-purity adeno-associated viral (AAV) vectors are crucial for successful in vivo gene delivery.

-

Plasmids: A triple transfection protocol is commonly used, requiring a plasmid carrying the DREADD construct (e.g., pAAV-hSyn-DIO-hM4D(Gi)-mCherry), a plasmid with the AAV helper functions (e.g., pAdDeltaF6), and a plasmid encoding the desired AAV capsid serotype (e.g., AAV9 for broad neuronal tropism).[11][12]

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are passaged when they reach 80-90% confluency.

-

Transfection: Cells are transfected with the three plasmids using a transfection reagent like polyethyleneimine (PEI). The DNA:PEI ratio should be optimized for maximal transfection efficiency.

-

Harvesting and Purification: 72 hours post-transfection, cells are harvested, and the viral particles are released through a series of freeze-thaw cycles. The viral lysate is then treated with Benzonase to degrade cellular DNA and RNA. Purification is typically achieved through an iodixanol gradient ultracentrifugation or affinity chromatography.

-

Titering: The viral titer (viral genomes/mL) is determined by quantitative PCR (qPCR) using primers specific to a region of the AAV vector, such as the ITRs or the promoter.

Stereotactic Injection of AAV-DREADD

Stereotactic surgery allows for the precise delivery of the AAV-DREADD vector to a specific brain region.

-

Anesthesia: The animal (e.g., mouse or rat) is anesthetized with isoflurane (1-2% maintenance) and placed in a stereotactic frame.

-

Surgical Preparation: The scalp is shaved and sterilized with betadine and ethanol. A midline incision is made to expose the skull.

-

Craniotomy: Bregma and lambda are identified, and the head is leveled. The coordinates for the target brain region are determined from a stereotactic atlas. A small burr hole is drilled in the skull above the target site.

-

Injection: A microinjection syringe is filled with the AAV-DREADD vector. The needle is slowly lowered to the target coordinates, and the virus is infused at a slow rate (e.g., 100 nL/min) to prevent tissue damage. The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.

-

Post-operative Care: The incision is sutured, and the animal is provided with post-operative analgesia and monitored until it fully recovers from anesthesia. Viral expression typically takes 3-4 weeks.

In Vivo Behavioral Assays

This assay is used to assess the effect of DREADD activation on general motor function.

-

Apparatus: An open-field arena (e.g., 40 x 40 cm for mice) equipped with infrared beams or a video tracking system to monitor movement.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

Place the animal in the center of the open-field arena.

-

Record locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).

-

The apparatus should be cleaned with 70% ethanol between each animal.

-

The EPM is a widely used test to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Procedure:

-

Habituate the animals to the testing room.

-

Administer this compound or vehicle (e.g., 30 minutes before the test).[13]

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.[3][13]

-

Clean the maze thoroughly between trials.

-

Immunohistochemistry for DREADD Visualization

Immunohistochemistry is used to verify the expression and anatomical location of the DREADD receptor, often tagged with a fluorescent protein like mCherry.

-

Tissue Preparation: After the completion of behavioral experiments, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain is extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.

-

Sectioning: The brain is sectioned on a cryostat or vibratome at a thickness of 30-40 µm.

-

Staining:

-

Sections are washed in PBS and then blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody against the fluorescent tag (e.g., anti-mCherry) overnight at 4°C.[5]

-

After washing, sections are incubated with a fluorescently labeled secondary antibody.

-

Sections are mounted on slides with a mounting medium containing DAPI to counterstain cell nuclei.

-

-

Imaging: The sections are imaged using a fluorescence or confocal microscope to visualize the DREADD-expressing neurons.

Conclusion

Chemogenetics, and specifically the use of advanced actuators like this compound, offers an unparalleled opportunity to dissect the function of neural circuits with high precision and minimal invasiveness. The high potency, selectivity, and excellent brain penetrance of this compound make it a superior tool for researchers in neuroscience and drug development. By following the detailed protocols outlined in this guide, researchers can effectively implement this powerful technology to unravel the complexities of brain function and behavior. As with any advanced technique, careful experimental design, appropriate controls, and meticulous execution are paramount to obtaining robust and reproducible results.

References

- 1. biorxiv.org [biorxiv.org]

- 2. youtube.com [youtube.com]

- 3. Elevated plus maze protocol [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unmc.edu [unmc.edu]

- 9. Stereotactic injection of viral vectors [protocols.io]

- 10. ovid.com [ovid.com]

- 11. Protocol for AAV production for in vivo CRISPR screening in the mouse brain [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 15. va.gov [va.gov]

- 16. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AAV Injection and Tissue Preparation [protocols.io]

JHU37160: A Technical Guide for Advanced Chemogenetic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document outlines the core principles of its use in research, detailing its mechanism of action, experimental protocols, and key quantitative data to inform study design and interpretation.

Core Principles and Mechanism of Action

This compound is a second-generation DREADD agonist developed to overcome some of the limitations of earlier compounds like Clozapine-N-Oxide (CNO).[1][2] It exhibits high potency, selectivity, and brain penetrance, making it a valuable tool for in vivo neuromodulation in rodents and non-human primates.[3][4] this compound activates engineered G-protein coupled receptors (GPCRs), namely the excitatory hM3Dq and the inhibitory hM4Di DREADDs.[3][5][6][7]

The mechanism of action is dependent on the specific DREADD being expressed in the target cell population:

-

hM3Dq (Gq-coupled): Upon binding of this compound, the hM3Dq receptor activates the Gq signaling pathway. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C, ultimately leading to neuronal depolarization and increased neuronal activity.

-

hM4Di (Gi-coupled): Activation of the hM4Di receptor by this compound engages the Gi signaling pathway. This inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent reduction in neuronal firing.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | hM3Dq | hM4Di | Cell Line | Reference |

| Ki (nM) | 1.9 | 3.6 | Mouse Brain Sections | [3][5][6] |

| EC50 (nM) | 18.5 | 0.2 | HEK-293 | [3][5][6] |

Table 2: In Vivo Dosing and Behavioral Effects in Rodents

| Species | Dose Range (mg/kg, i.p.) | Observed Effect | DREADD Target | Reference |

| Mouse | 0.01 - 1 | Selective inhibition of locomotor activity | D1-hM3Dq & D1-hM4Di | [6][8] |

| Mouse | 0.1 | No effect on seizure number or duration in control animals | N/A | [1] |

| Mouse | 1 | No significant alteration in food intake | vGluT2-Cre | [1] |

| Rat | 0.01 - 0.3 | No effect on locomotor behavior in control animals | N/A | [1] |

| Rat | 0.2 | No effect on latent inhibition task | N/A | [1] |

| Rat | 0.5 - 1 | Anxiogenic-like effects in the elevated plus maze | N/A (DREADD-independent) | [1] |

Experimental Protocols

In Vitro DREADD Activation Assay in HEK-293 Cells

This protocol describes a method to assess the potency of this compound in activating hM3Dq and hM4Di DREADDs expressed in HEK-293 cells.

Methodology:

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding either hM3Dq or hM4Di. Co-transfection with a calcium indicator plasmid (e.g., GCaMP) or a BRET-based biosensor for cAMP can be used for functional readouts.

-

-

Assay Preparation:

-

48 hours post-transfection, cells are harvested and plated into 96-well plates.

-

-

This compound Application and Measurement:

-

A dose-response curve is generated by adding increasing concentrations of this compound to the wells.

-

For hM3Dq activation, changes in intracellular calcium are measured using a fluorescence plate reader.

-

For hM4Di activation, changes in cAMP levels are measured using a BRET-based assay.

-

-

Data Analysis:

-

The resulting data are normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Chemogenetic Manipulation of Locomotor Activity in Mice

This protocol outlines a typical experiment to investigate the effect of this compound on locomotor activity in mice expressing DREADDs in a specific neuronal population.

Methodology:

-

Animal Model:

-

Use transgenic mice expressing Cre recombinase under a specific promoter (e.g., D1-Cre) to target a defined cell population.

-

Inject an adeno-associated virus (AAV) carrying a Cre-dependent DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into the brain region of interest. Allow for sufficient virus expression (typically 3-4 weeks).

-

-

Behavioral Testing:

-

Habituate the mice to the open field arena for a set period on consecutive days.

-

On the test day, administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1 mg/kg). A vehicle control group should be included.

-

Place the mouse in the open field arena and record its locomotor activity (distance traveled, velocity, etc.) for a specified duration using an automated tracking system.

-

-

Data Analysis:

-

Compare the locomotor activity between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualizations

Signaling Pathways

Caption: Gq-coupled signaling pathway activated by this compound.

Caption: Gi-coupled signaling pathway activated by this compound.

Experimental Workflow

Caption: In vivo chemogenetic experiment workflow.

Considerations and Best Practices

-

Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for the desired effect while minimizing potential off-target effects. Higher doses (≥0.5 mg/kg in rats) have been reported to induce anxiety-like behaviors independent of DREADD activation.[1]

-

Controls: Appropriate controls are essential for interpreting chemogenetic experiments. This includes a vehicle-only control group and, ideally, a control group expressing a fluorescent reporter protein instead of the DREADD to account for any effects of the virus or surgery.

-

Pharmacokinetics: The timing of this compound administration relative to the experimental endpoint should be considered based on its pharmacokinetic profile.

-

Off-Target Effects: While more selective than previous compounds, researchers should be aware of potential off-target effects, especially at higher concentrations.[2] The binding profile of this compound is similar to clozapine, and it may act as an antagonist at other endogenous receptors.[2][9]

This guide provides a foundational understanding of this compound for its application in research. For more specific applications and advanced techniques, consulting the primary literature is highly recommended.

References

- 1. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clozapine N-oxide, compound 21, and this compound do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

JHU37160: A Technical Guide to its Safety Profile and Handling for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU37160 is a potent, brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors with high affinity.[1][2][3][4][5] Its favorable pharmacokinetic profile, characterized by a significantly higher concentration in the brain compared to serum, makes it a valuable tool for precise chemogenetic modulation of neuronal activity in preclinical models.[6] This document provides an in-depth technical guide on the safety profile and handling guidelines for this compound, based on currently available data. It is intended to equip researchers with the necessary information for its safe and effective use in a laboratory setting. While comprehensive toxicological data such as LD50 values are not publicly available, this guide summarizes known off-target effects and provides best-practice recommendations for handling and experimental use.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClFN₄ | [5] |

| Molecular Weight | 358.85 g/mol | [3] |

| CAS Number | 2369979-68-8 | [5][7][8] |

| Appearance | Solid powder | [5] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO (to 50 mM) and water (100mM for dihydrochloride salt). Insoluble in water for the free base. | [2][4] |

| Brain Penetrance | High, with brain-to-serum concentration ratio of ~8 at 30 minutes post-injection in mice. | [1][6][9][10] |

| P-glycoprotein Substrate | No | [2][9][10] |

Mechanism of Action and In Vitro Potency

This compound is a selective agonist for engineered muscarinic DREADD receptors. Its activation of these receptors allows for the remote control of neuronal signaling pathways.

-

hM3Dq (Gq-coupled) Activation: Upon binding to hM3Dq, this compound initiates the Gq protein signaling cascade, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and neuronal depolarization.

-

hM4Di (Gi-coupled) Activation: Activation of hM4Di by this compound engages the Gi protein signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.

| Receptor Target | Kᵢ (nM) | EC₅₀ (nM) | Source |

| hM3Dq | 1.9 | 18.5 | [1][3][7][8] |

| hM4Di | 3.6 | 0.2 | [1][3][7][8] |

Safety Profile

Known In Vivo Effects and Potential Off-Target Effects

This compound is reported to be selective for DREADDs at commonly used doses (e.g., 0.1 mg/kg) with minimal effects in wild-type animals.[6][7][11] However, at higher concentrations, off-target effects have been observed. The binding profile of this compound is similar to that of clozapine, suggesting potential interactions with serotonergic, dopaminergic, and other muscarinic receptors at elevated doses.[6]

| Dose Range (in rodents) | Observed On-Target Effects (in DREADD-expressing animals) | Observed Off-Target Effects (in wild-type or DREADD-expressing animals) | Source |

| 0.01 - 1 mg/kg (i.p.) | Selective inhibition of locomotor activity in D1-hM3Dq and D1-hM4Di mice. | No significant locomotor effects in wild-type mice. | [2][7][11] |

| 0.01 - 0.3 mg/kg (i.p.) | Robust and selective increases in hM3Dq-stimulated locomotion in rats. | No significant locomotor effects in wild-type rats. | [2][12] |

| 0.1 mg/kg (i.p.) | Rapid and potent hM4Di-driven inhibition of light-evoked neuronal activation in mice. | No off-target effects on motivated reward-seeking behavior. | [2][6] |

| 0.5 - 1 mg/kg (i.p.) | Not specified in the context of off-target studies. | Dose-dependent anxiogenic-like effects in male rats (Wistar and Long-Evans). | [12][13] |

| 10 mg/kg (i.p.) | Not specified in the context of off-target studies. | Strong inhibition of spontaneous locomotor activity (sedation) in mice. Potentially due to 5-HT₂ₐ receptor binding. | [6] |

Note: Researchers should perform careful dose-response studies for their specific animal model and behavioral paradigm to determine the optimal dose that maximizes on-target effects while minimizing potential off-target activity. The inclusion of wild-type or control-virus injected animals is critical for interpreting behavioral data.

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to maintain its stability and ensure experimental reproducibility.

| Parameter | Guideline | Source |

| Storage of Solid | Store at -20°C. The dihydrochloride salt is hygroscopic; store in a sealed container to prevent the material from becoming sticky. | [2] |

| Stock Solution Storage | Aliquot and store at -20°C for up to one month or -80°C for up to six months. | [2][7] |

| Handling Precautions | Allow the product to equilibrate to room temperature for at least one hour before opening. Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid formation of dust. | [2][14] |

Preparation of Stock and Working Solutions

-

Stock Solution: For the dihydrochloride salt, stock solutions can be prepared in water (up to 100 mM) or DMSO (up to 50 mM).[2][4] For the free base, DMSO is the recommended solvent.

-

In Vivo Working Solution: A common vehicle for intraperitoneal (i.p.) injection is saline.[7] A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described for achieving a concentration of ≥ 2.5 mg/mL.[7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]

Experimental Protocols

The following provides a general framework for in vivo experiments. Specific parameters should be optimized for each study.

In Vivo Administration Protocol (General)

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentration using sterile saline or another appropriate vehicle. The final concentration of the vehicle components (e.g., DMSO) should be kept low and consistent across all experimental groups, including vehicle controls.

-

-

Animal Handling and Administration:

-

Acclimatize animals to the experimental environment to minimize stress-induced variability.

-

Administer this compound via the desired route, most commonly intraperitoneal (i.p.) injection.

-

The volume of injection should be calculated based on the animal's body weight.

-

-

Experimental Timeline:

-

The onset of action for this compound is rapid, with effects observed within minutes of administration.[11] The timing of behavioral or physiological measurements should be determined based on the specific research question and may require pilot studies to establish the peak effect time.

-

-

Control Groups:

-

Vehicle Control: Administer the vehicle solution without this compound to control for any effects of the injection procedure or the vehicle itself.

-

Wild-Type or Control Virus Control: Administer this compound to animals that do not express the DREADD receptor to control for off-target effects of the compound.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways activated by this compound and a general experimental workflow for its use.

Caption: this compound activation of the hM3Dq (Gq) signaling pathway.

Caption: this compound activation of the hM4Di (Gi) signaling pathway.

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]

- 3. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. xcessbio.com [xcessbio.com]

- 6. Clozapine N-oxide, compound 21, and this compound do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmacopoeia.com [pharmacopoeia.com]

JHU37160: A Technical Guide to a High-Potency DREADD Agonist for Neurological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a cornerstone of modern neuroscience, enabling precise temporal control over neuronal activity in vivo. The selection of an appropriate agonist is critical for the successful application of this technology. JHU37160 has emerged as a potent, selective, and brain-penetrant DREADD agonist, overcoming many limitations of earlier compounds like Clozapine-N-Oxide (CNO) and Compound 21 (C21).[1][2][3][4] This technical guide provides an in-depth overview of the core advantages of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism to aid researchers in its effective application.

Core Advantages of this compound

This compound offers several distinct advantages for chemogenetic manipulation in neurological studies:

-

High Affinity and Potency: this compound binds to hM3Dq and hM4Di DREADDs with low nanomolar affinity and activates them with high potency, allowing for the use of low doses to achieve robust physiological and behavioral effects.[5][6][7] This minimizes the risk of off-target effects.

-

Excellent Blood-Brain Barrier Penetrance: A significant limitation of early DREADD agonists like CNO is poor penetration of the blood-brain barrier (BBB).[1][8] this compound readily crosses the BBB, achieving sufficient central nervous system (CNS) concentrations to occupy and activate DREADDs effectively in mice, rats, and non-human primates.[9][10]

-

High In Vivo Selectivity and Efficacy: this compound selectively displaces [³H]clozapine from DREADDs without significantly interacting with other native clozapine binding sites in the brain.[6][7] It has demonstrated robust, dose-dependent efficacy in modulating neuronal activity and behavior in various animal models.[4][9][10]

-

Reduced Off-Target Concerns Compared to CNO: Unlike CNO, which can be reverse-metabolized to clozapine, this compound does not share this liability, thereby avoiding the confounding effects associated with clozapine's action on endogenous receptors.[1][8] However, researchers should be aware that high doses (e.g., 0.5-1 mg/kg in rats) have been reported to induce anxiety-like behaviors independent of DREADD expression.[1][2][3]

Quantitative Data Summary

The following tables summarize the key binding and efficacy parameters of this compound.

Table 1: In Vitro Receptor Affinity and Potency

| DREADD Receptor | Ligand Binding Affinity (Ki) | Functional Potency (EC₅₀) | Assay System |

| hM3Dq (Gq-coupled) | 1.9 nM[5][7] | 18.5 nM[5][6][9] | HEK-293 Cells[5][9] |

| hM4Di (Gi-coupled) | 3.6 nM[5][7] | 0.2 nM[5][6][9] | HEK-293 Cells[5][9] |

Table 2: In Vivo Dosing and Behavioral Effects

| Species | Dose Range (mg/kg, i.p.) | DREADD Target / Model | Key Finding |

| Mice | 0.01 - 1 mg/kg[9][10] | D1-hM3Dq / D1-hM4Di | Potent and selective inhibition of locomotor activity.[9][10] |

| Mice | 0.1 mg/kg[11] | hM4Di / Epilepsy Model | Effectively suppressed spontaneous seizures for up to 26 hours.[11] |

| Rats | 0.01 - 0.3 mg/kg[9][10] | TH-hM3Dq | Robust and selective increase in locomotion.[9][10] |

| Rats | 0.5 - 1 mg/kg[1][2] | DREADD-naïve | Dose-dependent increase in anxiety-like behavior.[1][2] |

Signaling Pathways and Mechanisms

This compound activates the canonical signaling pathways associated with the specific DREADD being expressed.

Caption: Excitatory signaling pathway of the hM3Dq DREADD activated by this compound.

Caption: Inhibitory signaling pathway of the hM4Di DREADD activated by this compound.

Key Experimental Protocols

In Vitro DREADD Activation Assay (Calcium Flux)

This protocol is adapted from methods used to determine the EC₅₀ of this compound on hM3Dq.

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Co-transfect cells with plasmids encoding the hM3Dq DREADD and a calcium indicator, such as GCaMP6 (e.g., 7 µg of each per dish).[5]

-

Allow 48 hours for receptor and indicator expression.[5]

-

-

Assay Preparation:

-

Harvest transfected cells and wash them.

-

Resuspend cells in a suitable buffer (e.g., Mg²⁺-free Locke's buffer, pH 7.4) and plate them in a 96-well black plate.[5]

-

-

Data Acquisition:

-

Use a fluorescence plate reader (e.g., PHERAstar FSX) to measure baseline fluorescence (Excitation: ~480 nm, Emission: ~530 nm).[5]

-

Add increasing concentrations of this compound to the wells.

-

Measure fluorescence intensity at regular intervals (e.g., every 18 seconds for 250 seconds) to record changes in intracellular calcium.[5]

-

-

Analysis:

-

Calculate the net change in fluorescence (F - F₀) for each concentration.

-

Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC₅₀ value.

-

In Vivo Locomotor Activity Assessment in Mice

This protocol is a generalized method based on studies demonstrating the in vivo potency of this compound.[4][9][10]

-

Animal Model:

-

Habituation:

-

Habituate mice to the testing environment (e.g., open field arena) for at least 30-60 minutes before the experiment begins.

-

-

Drug Administration:

-

Behavioral Recording:

-

Immediately after injection, place the animal in the open field arena.

-

Use an automated video-tracking system to record locomotor activity (e.g., total distance traveled, movement speed) for a set duration (e.g., 60-120 minutes).

-

-

Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

-

Compare the locomotor activity between DREADD-expressing mice and WT controls across different doses of this compound and vehicle.

-

Generalized Experimental Workflow

The application of this compound in a chemogenetic study follows a standardized workflow.

Caption: A typical workflow for a chemogenetic study using this compound.

Conclusion and Future Directions

This compound represents a significant advancement in chemogenetic tools, offering researchers a highly potent, selective, and brain-penetrant agonist for precise control of neuronal circuits. Its favorable pharmacokinetic profile and demonstrated efficacy across multiple species and neurological models make it a superior alternative to older DREADD ligands.[9][10][11] While caution is warranted regarding potential anxiogenic effects at higher doses in rats, careful dose-selection and the use of appropriate controls can mitigate these concerns.[1] The continued application of this compound will undoubtedly facilitate new discoveries in the functional mapping of neural circuits and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]

- 8. Chemogenetics | Bio-Techne [bio-techne.com]

- 9. biorxiv.org [biorxiv.org]

- 10. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemogenetic Seizure Control with Clozapine and the Novel Ligand this compound Outperforms the Effects of Levetiracetam in the Intrahippocampal Kainic Acid Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JHU37160 in In Vivo Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

JHU37160 is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3] Specifically, it activates the Gq-coupled human M3 muscarinic DREADD (hM3Dq) and the Gi-coupled human M4 muscarinic DREADD (hM4Di).[1][2][3] A key advantage of this compound is its high brain penetrance, allowing for robust and reliable modulation of neuronal activity in freely moving animals following systemic administration.[2][3] These characteristics make this compound a valuable tool for preclinical research aimed at dissecting the function of specific neural circuits in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies.

Data Presentation

This compound In Vitro Receptor Affinity and Potency

| Receptor | Parameter | Value (nM) | Cell Line |

| hM3Dq | Ki | 1.9 | HEK-293 |

| hM4Di | Ki | 3.6 | HEK-293 |

| hM3Dq | EC50 | 18.5 | HEK-293 |

| hM4Di | EC50 | 0.2 | HEK-293 |

Data sourced from multiple references.[1][2][3][4]

This compound In Vivo Dosing and Effects in Rodents

| Species | Dose Range (mg/kg) | Route of Administration | Observed Effects | Notes |

| Mouse | 0.01 - 1 | Intraperitoneal (IP) | Inhibition of locomotor activity in D1-hM3Dq and D1-hM4Di mice.[2][5][6] | No significant locomotor effects observed in wild-type mice.[5][6] |

| Rat | 0.01 - 0.3 | Intraperitoneal (IP) | Increased hM3Dq-stimulated locomotion in rats with hM3Dq expression in TH-expressing neurons.[3] | Lower doses are recommended to avoid off-target anxiogenic effects.[7] |

| Rat | 0.5 - 1 | Intraperitoneal (IP) | Dose-dependent increase in anxiety-like behavior, independent of DREADD expression.[7][8] | High doses should be avoided in studies investigating anxiety.[7][8] |

This compound In Vivo DREADD Occupancy

| Species | Dose (mg/kg) | Brain Region | DREADD Occupancy |

| Mouse | 0.1 | Striatum | ~15-20% |

| Rat | 0.1 | Cortex | ~80% |

Data sourced from multiple references.[5][9][10]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 1x phosphate-buffered saline)

-

Sterile 1 ml syringes

-

Sterile 25-30 gauge needles

-

70% ethanol wipes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to the desired final concentration. For example, to achieve a dose of 0.1 mg/kg in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 0.01 mg/ml.

-

Ensure the solution is fully dissolved and at room temperature before injection.

-

-

Animal Restraint:

-

Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

-

Secure the tail with the same hand to immobilize the lower body.

-

-

Injection Site Identification:

-

Turn the mouse to expose the abdomen.

-

The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

-

Injection:

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-20 degree angle with the bevel facing up.

-

Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its home cage.

-

-

Post-injection Monitoring:

-

Observe the animal for any signs of distress or adverse reactions.

-

Protocol 2: Open Field Test for Locomotor and Anxiety-Like Behavior in Rodents

Materials:

-

Open field arena (e.g., a square or circular arena with high walls to prevent escape)

-

Video recording and analysis software

-

70% ethanol or other appropriate cleaning solution

Procedure:

-

Acclimation:

-

Acclimate the animals to the testing room for at least 30 minutes before the start of the experiment.

-

-

Experimental Setup:

-

Clean the open field arena thoroughly with 70% ethanol between each animal to remove any olfactory cues.

-

Ensure consistent lighting conditions throughout the experiment.

-

-

This compound Administration:

-

Administer this compound or vehicle via IP injection (as described in Protocol 1) at the appropriate time before the test (e.g., 30 minutes prior).

-

-

Test Procedure:

-

Gently place the rodent in the center of the open field arena.

-

Immediately start the video recording.

-

Allow the animal to explore the arena for a predetermined period (typically 5-15 minutes).

-

The experimenter should remain out of the animal's sight to avoid influencing its behavior.

-

-

Data Analysis:

-

Using the video analysis software, quantify the following parameters:

-

Total distance traveled: A measure of general locomotor activity.

-

Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Rodents with higher anxiety levels tend to spend more time in the periphery.

-

Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.

-

Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

-

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound upon binding to hM3Dq and hM4Di DREADDs.

Experimental Workflow

Caption: General experimental workflow for in vivo rodent studies using this compound.

References

- 1. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 3. uac.arizona.edu [uac.arizona.edu]

- 4. research.vt.edu [research.vt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Recombinase-dependent mouse lines for chemogenetic activation of genetically defined cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anilocus.com [anilocus.com]

- 9. researchgate.net [researchgate.net]

- 10. Intraperitoneal Injection in an Adult Mouse [protocols.io]

recommended dosage and administration of JHU37160

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1] It demonstrates high affinity and potency for the human muscarinic acetylcholine M3 (hM3Dq) and M4 (hM4Di) DREADD receptors.[2] This compound is a valuable tool in chemogenetics for the remote manipulation of neuronal activity in preclinical research models.[3][4] Unlike the first-generation DREADD agonist Clozapine-N-Oxide (CNO), this compound exhibits improved brain penetrance and selectivity, with fewer off-target effects at effective doses.[4][5]

Compound Specifications

| Property | Specification | Source |

| IUPAC Name | 1-(2-chloro-6,7-dihydro-5H-benzo[b]thieno[3,2-e][2][6]diazepin-11-yl)-4-methylpiperazine | N/A |

| Molecular Formula | C19H20ClFN4 | |

| Molecular Weight | 358.85 g/mol | |

| CAS Number | 2369979-68-8 | |

| Storage | Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. | [1] |

| Solubility | Soluble in DMSO up to 50 mM. |

Quantitative Data: Receptor Affinity and Potency

This compound has been characterized in vitro for its binding affinity (Ki) and functional potency (EC50) at hM3Dq and hM4Di DREADDs expressed in HEK-293 cells.

| Receptor | Ki (nM) | EC50 (nM) | Assay Type | Source |

| hM3Dq | 1.9 | 18.5 | Fluorescent and BRET-based assays | [1][2] |

| hM4Di | 3.6 | 0.2 | Fluorescent and BRET-based assays | [1][2] |

Recommended Dosage and Administration

For in vitro experiments, this compound is typically prepared as a stock solution in DMSO. This stock solution is then diluted to the desired final concentration in the cell culture medium. It is advisable to keep the final DMSO concentration below 1% to avoid solvent-induced artifacts.

This compound is brain-penetrant and can be administered systemically, typically via intraperitoneal (i.p.) injection.[1][6] The compound can be dissolved in saline or a vehicle solution for administration. It is recommended to prepare fresh solutions for each experiment.

| Animal Model | Dosage Range (i.p.) | Observations | Source |

| Mice | 0.01 - 1 mg/kg | Selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice. | [1][6] |

| Mice | 0.1 - 1 mg/kg | No effect on locomotor behavior in wild-type C57BL/6J mice. | [7] |

| Mice | 10 mg/kg | Sedative effects and complete inhibition of spontaneous locomotor activity. | [8] |

| Rats | 0.01 - 0.3 mg/kg | Increases hM3Dq-stimulated locomotion in TH-expressing neurons. No effect on locomotor behavior in wild-type or TH-Cre rats. | [7] |

| Rats | 0.5 - 1 mg/kg | Dose-dependent increase in anxiety-like behavior in male Wistar and Long-Evans rats, irrespective of DREADD expression. | [4][7] |

| Macaques | 0.01 - 0.1 mg/kg | Displaces [11C]clozapine from hM4Di receptors in the amygdala. | [6] |

Caution: High doses of this compound (e.g., 1 mg/kg in rats) may produce off-target behavioral effects such as anxiety.[4][5] It is crucial to include appropriate vehicle-treated control groups in all experiments.

Experimental Protocols

This protocol is adapted from studies assessing the potency of this compound in HEK-293 cells expressing hM3Dq and a calcium indicator like GCaMP6.[2]

-

Cell Preparation:

-

Co-transfect HEK-293 cells with plasmids encoding for hM3Dq and GCaMP6.

-

48 hours post-transfection, harvest the cells.

-

Wash and resuspend the cells in a suitable buffer (e.g., Mg2+-free Locke's buffer, pH 7.4, with 5.6 mM glucose).

-

Plate approximately 200,000 cells per well in a black, clear-bottom 96-well plate.

-

-

Compound Preparation and Administration:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

-

Data Acquisition:

-

Measure baseline fluorescence intensity (Excitation: ~480 nm, Emission: ~530 nm) using a plate reader.

-

Add the diluted this compound to the wells.

-

Measure fluorescence intensity at regular intervals (e.g., every 18 seconds for 250 seconds).

-

Calculate the net change in intracellular Ca2+ concentration as (F - F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

Caption: Workflow for an in vitro calcium flux assay.

This protocol is based on experiments conducted in mice to assess the behavioral effects of this compound.[6]

-

Animal Habituation:

-

Habituate the mice to the testing environment (e.g., open-field arena) for a set period before the experiment.

-

-

Compound Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer the desired dose of this compound (or vehicle control) via intraperitoneal (i.p.) injection.

-

-

Data Collection:

-

Place the mice in the open-field arena a specified time after injection (e.g., 30 minutes).

-

Record locomotor activity using an automated tracking system for a defined duration.

-

Analyze parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.

-

Caption: Workflow for an in vivo locomotor activity assay.

Signaling Pathways

This compound activates DREADDs, which are modified G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the G-protein to which the DREADD is coupled.

The hM3Dq receptor is coupled to the Gq signaling pathway.[9] Activation by this compound leads to an excitatory cellular response.

Caption: Excitatory signaling via the Gq-coupled hM3Dq DREADD.

The hM4Di receptor is coupled to the Gi signaling pathway.[9] Activation by this compound results in an inhibitory cellular response.

Caption: Inhibitory signaling via the Gi-coupled hM4Di DREADD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. High dose administration of DREADD agonist this compound produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clozapine N-oxide, compound 21, and this compound do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemogenetics | Bio-Techne [bio-techne.com]

JHU37160: Application Notes and Protocols for Intraperitoneal Injection in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a potent, selective, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3][4] Its favorable pharmacokinetic profile, including high in vivo potency and blood-brain barrier penetrance, makes it a valuable tool for precise chemogenetic manipulation of neuronal activity in preclinical models.[5][6][7] This document provides detailed application notes and standardized protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo research applications.

Data Presentation

Table 1: Properties and In Vivo Administration of this compound

| Parameter | Value | Species | Citation |

| Molecular Weight | 358.84 g/mol | N/A | [3] |

| In Vitro Potency (EC50) | hM3Dq: 18.5 nM; hM4Di: 0.2 nM | HEK-293 cells | [2][3] |

| In Vitro Affinity (Ki) | hM3Dq: 1.9 nM; hM4Di: 3.6 nM | Mouse brain sections | [2][4] |

| Recommended IP Dose Range (Mice) | 0.01 - 1 mg/kg | C57BL/6J | [1][2] |

| Recommended IP Dose Range (Rats) | 0.01 - 0.3 mg/kg | Sprague-Dawley, Wistar, Long-Evans | [1][3][5] |

| Reported Anxiogenic Effects (Rats) | 0.5 - 1 mg/kg | Wistar, Long-Evans | [5] |

| Time to Max Inhibition (in vivo electrophysiology) | ~30 minutes (at 0.1 mg/kg) | Mice | [6][7] |

| Injection Volume | < 10 mL/kg | Mice & Rats | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride (Water-Soluble) for Intraperitoneal Injection

This protocol is recommended for the water-soluble dihydrochloride salt of this compound.

Materials:

-

This compound dihydrochloride

-